8-Prenylquercetin
CAS No.: 143724-75-8
Cat. No.: VC0192180
Molecular Formula: C20H18O7
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 143724-75-8 |
---|---|
Molecular Formula | C20H18O7 |
Molecular Weight | 370.4 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)chromen-4-one |
Standard InChI | InChI=1S/C20H18O7/c1-9(2)3-5-11-13(22)8-15(24)16-17(25)18(26)19(27-20(11)16)10-4-6-12(21)14(23)7-10/h3-4,6-8,21-24,26H,5H2,1-2H3 |
Standard InChI Key | ZHTTWVRMGWQEOH-UHFFFAOYSA-N |
SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)C |
Canonical SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)C |
Chemical Structure and Properties
Molecular Identification
8-Prenylquercetin, identified by CAS number 143724-75-8, possesses the molecular formula C₂₀H₁₈O₇ and a molecular weight of 370.359 g/mol . Its IUPAC name is 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)chromen-4-one, reflecting its complex flavonoid structure with multiple hydroxyl groups and the characteristic prenyl side chain at position C-8 .
Physical and Chemical Properties
The compound exhibits several notable physicochemical properties that influence its biological activities and interactions within cellular systems. Below is a comprehensive table of its key chemical properties:
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₈O₇ |
Molecular Weight | 370.359 g/mol |
XLogP3 | 4.1 |
Hydrogen Bond Donor Count | 5 |
Hydrogen Bond Acceptor Count | 7 |
Rotatable Bond Count | 3 |
Exact Mass | 370.10525291 |
Heavy Atom Count | 27 |
CAS Number | 143724-75-8 |
Table 1: Chemical properties of 8-Prenylquercetin
The XLogP3 value of 4.1 indicates that 8-Prenylquercetin possesses relatively high lipophilicity, which enhances its ability to penetrate cell membranes compared to unmodified quercetin . This increased lipophilicity can be attributed to the prenyl group, which contributes to the compound's enhanced bioavailability and cellular activity.
Structural Features
The basic structure of 8-Prenylquercetin consists of the quercetin backbone—a 15-carbon flavonoid structure with a 2-phenylchromen-4-one (flavone) skeleton—with hydroxyl groups at positions 3, 5, 7 (A-ring), and 3', 4' (B-ring). The distinctive feature is the prenyl group (3-methylbut-2-enyl) attached at the C-8 position of the A-ring, which significantly alters the compound's biological activities compared to quercetin .
Natural Sources and Distribution
Plant Sources
Prenylflavonoids like 8-Prenylquercetin are primarily found in specific plant families including Moraceace, Leguminosae, and Asteraceae . While the compound occurs in various plant tissues including roots, leaves, and seeds, related compounds such as 8-prenylated quercetin glycosides have been identified in Epimedium species, particularly Epimedium acuminatum Franchet .
Biological Activities and Pharmacological Effects
Anti-inflammatory Properties
One of the most significant biological activities of 8-Prenylquercetin is its potent anti-inflammatory effect. Research has demonstrated that 8-Prenylquercetin exhibits stronger anti-inflammatory properties compared to quercetin, making it a compound of considerable interest for potential therapeutic applications .
Comparison with Quercetin
Research findings indicate that 8-Prenylquercetin possesses higher potential bioactivity than quercetin, particularly regarding anti-inflammatory effects. Studies using RAW264.7 cells have shown that 8-Prenylquercetin effectively inhibits various inflammatory mediators and cytokines with greater potency than quercetin .
Inflammatory Mediator/Parameter | 8-Prenylquercetin (PQ) | Quercetin (Q) | Comparison |
---|---|---|---|
iNOS Production | Strong inhibition | Moderate inhibition | PQ > Q |
COX-2 Production | Strong inhibition | Moderate inhibition | PQ > Q |
NO Production | Strong inhibition | Moderate inhibition | PQ > Q |
PGE2 Production | Strong inhibition | Moderate inhibition | PQ > Q |
Cytokine Production (12 types) | Strong inhibition | Moderate inhibition | PQ > Q |
In vivo Anti-inflammatory Effect | Attenuates mouse paw edema | Less effective | PQ > Q |
Table 2: Comparative anti-inflammatory effects of 8-Prenylquercetin and quercetin
Research Findings and Molecular Mechanisms
Effects on Inflammatory Mediators
Studies have shown that 8-Prenylquercetin significantly inhibits the production of key inflammatory mediators. In RAW264.7 cells, treatment with 8-Prenylquercetin resulted in reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial enzymes in the inflammatory response . Consequently, the production of nitric oxide (NO) and prostaglandin E2 (PGE2), inflammatory molecules produced by iNOS and COX-2 respectively, was also suppressed .
Furthermore, 8-Prenylquercetin demonstrated potent inhibitory effects on the production of multiple cytokines. Research findings indicate that it can inhibit 12 different types of cytokines, contributing to its comprehensive anti-inflammatory profile .
Molecular Binding Interactions
Molecular studies have revealed specific binding interactions between 8-Prenylquercetin and its target proteins. For MEK1, 8-Prenylquercetin forms three hydrogen bonds with Arg181, Glu182, and Asp351 residues, which are part of the MEK1 catalytic domain . In contrast, quercetin forms only two hydrogen bonds with Asp365 of MEK1, and the binding domains for 8-Prenylquercetin and quercetin on MEK1 are different . This difference in binding pattern may contribute to 8-Prenylquercetin's enhanced anti-inflammatory activity compared to quercetin.
In vivo Anti-inflammatory Effects
Beyond its effects in cell models, 8-Prenylquercetin has demonstrated anti-inflammatory properties in animal models. In a mouse model of paw edema induced by lipopolysaccharide (LPS), 8-Prenylquercetin treatment effectively attenuated the edema, confirming its in vivo anti-inflammatory effect .
Structure-Activity Relationship
Effect of Prenylation on Bioactivity
The enhanced bioactivity of 8-Prenylquercetin compared to quercetin can be attributed to the prenyl group at the C-8 position. This structural modification significantly influences the compound's physicochemical properties and its interactions with target proteins. The addition of a prenyl group to quercetin increases its lipophilicity, as evidenced by its higher XLogP3 value (4.1) . This enhanced lipophilicity may improve the compound's ability to penetrate cell membranes and reach intracellular targets, potentially explaining its stronger biological activities.
Insights from Related Compounds
Studies on related compounds, particularly 8-prenylated quercetin glycosides from Epimedium species, provide further insights into the structure-activity relationships of these compounds. Research on these related compounds has shown that modifications at the C-3' and C-4' positions of ring B can significantly affect their biological activities . For instance, either methylation at the C-4' position or hydroxylation at the C-3' position of ring B can reduce certain biological activities of Epimedium flavonols .
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